5-Amino-3-hydroxy-2-methylbenzoic acid
Overview
Description
5-Amino-3-hydroxy-2-methylbenzoic acid: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-hydroxy-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The hydroxylation step can be achieved using reagents like sodium hydroxide and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Amino-3-hydroxy-2-methylbenzoic acid can undergo oxidation to form a corresponding quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-hydroxy-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often used as probes to investigate biological processes .
Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
2-Hydroxy-3-methoxybenzoic acid: Similar structure but has a methoxy group instead of an amino group.
Uniqueness: 5-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
IUPAC Name |
5-amino-3-hydroxy-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMFYWDQFUONAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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